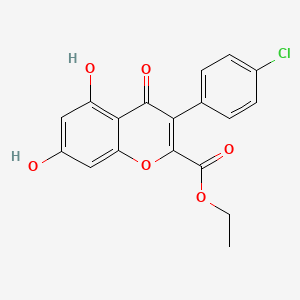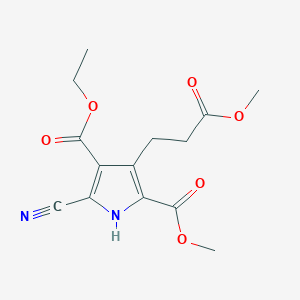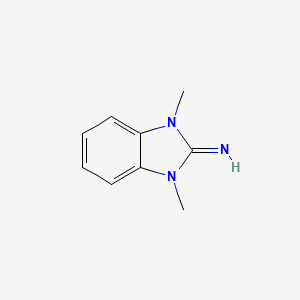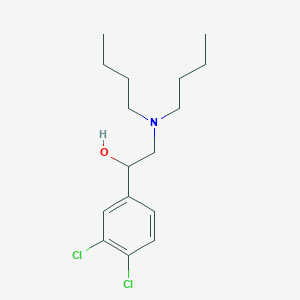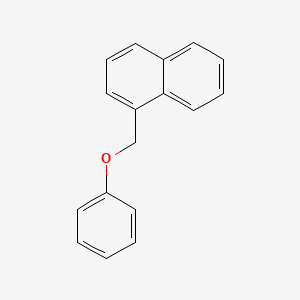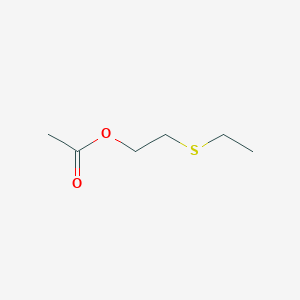
2-(Ethylsulfanyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)ethyl acetate is an organic compound with the molecular formula C6H12O2S It is an ester formed from the reaction of ethanol and acetic acid, where the ethyl group is substituted with an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl acetate typically involves the esterification of 2-(ethylsulfanyl)ethanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
CH3CH2SCH2CH2OH+CH3COOH→CH3CH2SCH2CH2OCOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(Ethylsulfanyl)ethanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)ethyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)ethyl acetate depends on its specific application. In biological systems, it may interact with cellular components through its ester and ethylsulfanyl groups. The ester group can undergo hydrolysis to release acetic acid and 2-(ethylsulfanyl)ethanol, which can further interact with biological targets. The ethylsulfanyl group may participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the ethylsulfanyl group.
2-(Methylsulfanyl)ethyl acetate: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)ethanol: The alcohol precursor used in the synthesis of 2-(Ethylsulfanyl)ethyl acetate.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can undergo oxidation and participate in redox reactions, making the compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
5862-48-6 |
|---|---|
Formule moléculaire |
C6H12O2S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2-ethylsulfanylethyl acetate |
InChI |
InChI=1S/C6H12O2S/c1-3-9-5-4-8-6(2)7/h3-5H2,1-2H3 |
Clé InChI |
SJZPUFVJIGSBDM-UHFFFAOYSA-N |
SMILES canonique |
CCSCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)


![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
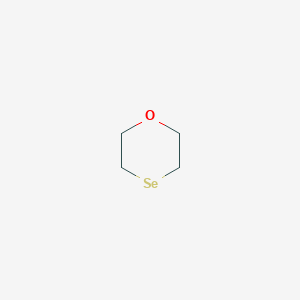
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

